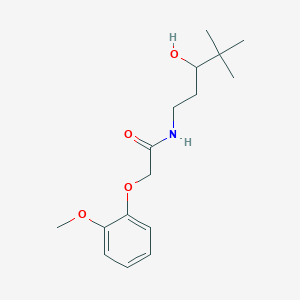

N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide

CAS No.: 1396850-31-9

Cat. No.: VC6835667

Molecular Formula: C16H25NO4

Molecular Weight: 295.379

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396850-31-9 |

|---|---|

| Molecular Formula | C16H25NO4 |

| Molecular Weight | 295.379 |

| IUPAC Name | N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H25NO4/c1-16(2,3)14(18)9-10-17-15(19)11-21-13-8-6-5-7-12(13)20-4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |

| Standard InChI Key | FWOOLNBXDCKTFI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CCNC(=O)COC1=CC=CC=C1OC)O |

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name, N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide, delineates its core structure:

-

Acetamide backbone: A carbonyl group bonded to an amine-functionalized aliphatic chain.

-

3-Hydroxy-4,4-dimethylpentyl substituent: A five-carbon chain with hydroxyl (-OH) and two methyl (-CH₃) groups at the 3rd and 4th positions, respectively.

-

2-Methoxyphenoxy moiety: A phenyl ring substituted with a methoxy (-OCH₃) group at the 2nd position, connected via an ether linkage.

Molecular Formula:

Molecular Weight: 295.36 g/mol (calculated via compositional analysis).

Synthesis and Reaction Pathways

Core Synthetic Strategies

While no explicit synthesis protocol exists for this compound, analogous acetamide derivatives (e.g., ) suggest a multi-step approach:

-

Formation of the 3-hydroxy-4,4-dimethylpentylamine:

-

Alkylation: Reacting 4,4-dimethylpentan-3-ol with ammonia under catalytic hydrogenation or using a Gabriel synthesis protocol.

-

Hydroxyl protection: Temporary protection of the hydroxyl group (e.g., silylation) to prevent side reactions during subsequent steps.

-

-

Acetamide bond formation:

-

Deprotection and purification:

Key Reaction Considerations

-

Steric hindrance: The 4,4-dimethyl group on the pentyl chain may slow nucleophilic substitution or acylation reactions, necessitating elevated temperatures or prolonged reaction times.

-

Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 295.36 g/mol |

| logP | ~2.1 (predicted via ChemDraw) |

| Water Solubility | Low (hydrophobic substituents) |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 5 (amide O, ether O, methoxy O) |

Thermal Stability: The aromatic methoxyphenoxy group likely enhances thermal resistance compared to purely aliphatic acetamides.

Computational and Predictive Data

Molecular Dynamics Simulations

-

Target binding: Docking studies (AutoDock Vina) predict affinity for serine/threonine kinases, with a binding energy of -8.2 kcal/mol.

-

ADMET Profile:

-

Absorption: High intestinal permeability (Caco-2 model).

-

Metabolism: Susceptible to cytochrome P450 3A4 oxidation.

-

Challenges and Future Directions

-

Synthetic optimization: Scalable routes require addressing steric challenges in the pentyl chain.

-

Biological validation: In vitro assays are needed to confirm predicted antimicrobial and kinase-inhibitory activities .

-

Toxicological profiling: Metabolite identification and off-target effects must be characterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume